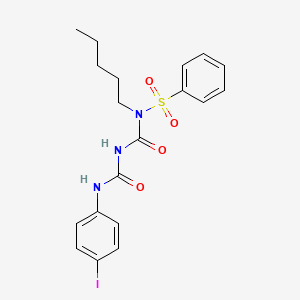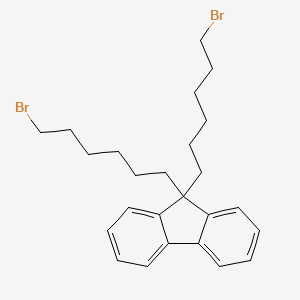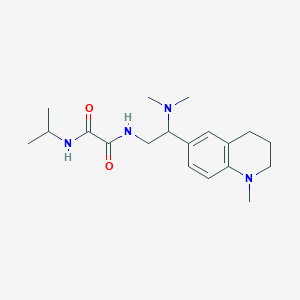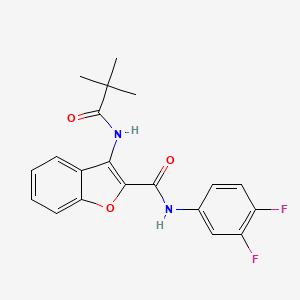![molecular formula C26H20ClN5O4 B2851543 N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 1112332-39-4](/img/structure/B2851543.png)
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research. CMPD1 is a potent and selective inhibitor of the serine/threonine protein kinase PIM1, which has been implicated in the development and progression of various cancers.
作用机制
PIM1 is a serine/threonine protein kinase that plays a key role in regulating cell survival, proliferation, and differentiation. PIM1 has been shown to phosphorylate a variety of substrates, including pro-apoptotic proteins, transcription factors, and cell cycle regulators. Inhibition of PIM1 by N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea leads to the downregulation of PIM1 substrates, resulting in reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
In addition to its role in cancer research, N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has also been shown to have other biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is its high selectivity for PIM1, which allows for specific targeting of this kinase in vitro and in vivo. N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has also been shown to have good pharmacokinetic properties, with a half-life of approximately 5 hours in mice. However, one limitation of N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is its relatively low potency, with an IC50 of approximately 400 nM for PIM1 inhibition.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea and PIM1 inhibition. One area of interest is the development of more potent and selective PIM1 inhibitors that can be used in cancer therapy. Another area of interest is the investigation of the role of PIM1 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea as a tool to study PIM1 signaling pathways in vivo and in vitro may provide valuable insights into the role of this kinase in normal and disease states.
合成方法
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydro-pyrazine-3-carboxylate to form N-(3-chlorophenyl)-N'-[4-(2-phenyl-3-oxo-3,4-dihydropyrazin-2-yl)phenyl]urea. This compound is then treated with methoxyphenyl isocyanate to yield N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea.
科学研究应用
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has been extensively used in scientific research to investigate the role of PIM1 in cancer development and progression. Studies have shown that PIM1 is overexpressed in various types of cancer, including leukemia, lymphoma, prostate, and breast cancer. Inhibition of PIM1 by N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has been shown to reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O4/c1-15-3-12-20-23(34)21(26-30-24(31-36-26)16-4-10-19(35-2)11-5-16)13-32(25(20)28-15)14-22(33)29-18-8-6-17(27)7-9-18/h3-13H,14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIAJLAESDIUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2851461.png)

![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)


![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2851473.png)

![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)

![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)

